BenchChemオンラインストアへようこそ!

Carboxypeptidase B

Biopharmaceutical Manufacturing Insulin Production Enzyme Purity

Recombinant Carboxypeptidase B (CPB; EC 3.4.17.2) is the definitive exopeptidase for workflows requiring unambiguous C-terminal basic residue cleavage. Unlike animal-derived lots with variable purity (77–81% HPLC), contaminating trypsin (≤5%), chymotrypsin (≤0.1%), and CPA (≤1%), recombinant CPB delivers ≥97.4% RP-HPLC purity, ≥170 U/mg specific activity, and undetectable contaminating proteases—directly increasing insulin yield, reducing by-products, and ensuring regulatory-compliant mAb charge-variant profiles. Animal-origin-free manufacturing eliminates TSE/BSE risk. Choose recombinant CPB where data integrity and process reproducibility are non-negotiable.

Molecular Formula C31H38N4O7S
Molecular Weight 610.7 g/mol
CAS No. 9025-24-5
Cat. No. B1649426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxypeptidase B
CAS9025-24-5
Molecular FormulaC31H38N4O7S
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C31H38N4O7S/c1-20(32-26(36)15-16-27(37)38)28(39)33-21(2)30(41)35-17-9-14-25(35)29(40)34-24(18-22-10-5-3-6-11-22)31(42)43-19-23-12-7-4-8-13-23/h3-8,10-13,20-21,24-25H,9,14-19H2,1-2H3,(H,32,36)(H,33,39)(H,34,40)(H,37,38)
InChIKeyTWURVFFNODFJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carboxypeptidase B (CAS 9025-24-5) – Essential Procurement Specifications for a Zinc-Metalloprotease with Basic C‑Terminal Specificity


Carboxypeptidase B (CPB; EC 3.4.17.2) is a zinc‑dependent metalloprotease that exclusively cleaves C‑terminal lysine, arginine, and histidine residues from peptides and proteins . Native CPB is historically purified from porcine or bovine pancreas, but recombinant forms expressed in E. coli or Pichia pastoris are now widely available and exhibit equivalent or superior activity [1]. The enzyme is indispensable in pharmaceutical manufacturing—most notably for the enzymatic conversion of proinsulin to insulin—as well as in analytical protein characterization and peptide synthesis [2].

Why Carboxypeptidase B Cannot Be Replaced by In‑Class Substitutes: Critical Quality Attributes in Manufacturing and Analysis


Carboxypeptidase B is often grouped with other exopeptidases (e.g., carboxypeptidase A) or considered interchangeable among different production hosts (porcine, bovine, recombinant). Such assumptions lead to costly failures in downstream processes. CPB displays strict substrate specificity for basic C‑terminal residues [1], whereas carboxypeptidase A (CPA) acts exclusively on hydrophobic and aromatic residues—misapplication results in no cleavage or, worse, random proteolysis [2]. Even within CPB preparations, native animal‑derived lots exhibit lot‑to‑lot variability in purity (HPLC purity as low as 77–81%), carry contaminating proteases (trypsin ≤5%, chymotrypsin ≤0.1%, CPA ≤1%), and possess limited specific activity (50–170 U/mg) . These uncontrolled variables directly compromise insulin yield, produce immunogenic by‑products, and invalidate analytical data. The quantitative evidence below demonstrates precisely where specific recombinant CPB grades deliver measurable, decision‑driving advantages.

Head‑to‑Head Quantitative Differentiation of Recombinant Carboxypeptidase B vs. Native and Alternative Grades


RP‑HPLC Purity: Recombinant CPB Achieves 97.4% vs. 81.6% for Porcine Pancreas CPB

A direct head‑to‑head comparison using reverse‑phase HPLC demonstrates that recombinant carboxypeptidase B expressed in Pichia pastoris exhibits a purity of 97.4%, whereas carboxypeptidase B purified from porcine pancreas (native CPB) shows only 81.6% purity under identical chromatographic conditions [1]. In gel permeation chromatography, the recombinant enzyme reaches 99.1% purity versus 77.2% for the native enzyme [1].

Biopharmaceutical Manufacturing Insulin Production Enzyme Purity

Specific Activity: Recombinant CPB ≥200 U/mg vs. Native CPB 50–170 U/mg

Commercially available native porcine carboxypeptidase B typically exhibits specific activities ranging from 50 to 170 U/mg [1]. In contrast, engineered recombinant CPB variants achieve specific activities of at least 200 U/mg, with certain constructs exceeding 250 U/mg and even 270 U/mg [2]. One unit is defined as the hydrolysis of 1 μmol of hippuryl‑L‑arginine per minute at 25 °C, pH 7.65 [1].

Enzyme Kinetics Process Efficiency Cost Reduction

Substrate Specificity: Carboxypeptidase B Exclusively Cleaves Basic C‑Termini, Whereas Carboxypeptidase A Prefers Hydrophobic Residues

Carboxypeptidase B (CPB) exhibits strict specificity for C‑terminal lysine, arginine, and histidine residues [1]. In contrast, carboxypeptidase A (CPA) preferentially cleaves C‑terminal aromatic and branched‑chain hydrophobic amino acids and is essentially inactive on basic residues [2]. This functional divergence is rooted in the enzymes' active‑site architecture: CPB possesses an anionic binding pocket (Asp‑255) that accommodates the positively charged side chains of basic amino acids, whereas CPA's binding pocket is hydrophobic and excludes charged residues [3].

Proteomics Peptide Mapping Biosimilar Characterization

Contaminating Protease Activity: Recombinant CPB Shows Undetectable Chymotrypsin/CPA vs. Native CPB ≤0.1% Chymotrypsin and ≤5% Trypsin

Native porcine pancreas carboxypeptidase B contains measurable levels of contaminating proteases: chymotrypsin ≤0.1%, trypsin ≤5%, and carboxypeptidase A ≤1% . In contrast, recombinant CPB produced in E. coli and purified by high‑pressure liquid chromatography shows no detectable contamination with chymotrypsin, carboxypeptidase A, or other protease inhibitors; residual recombinant trypsin is maintained at less than 10 ppm [1].

Pharmaceutical Quality Downstream Processing Regulatory Compliance

Insulin Manufacturing Yield: Recombinant CPB Generates Fewer By‑Products and Higher Efficiency than Bovine CPB

A comparative study evaluating the conversion of proinsulin fusion protein to human insulin using either recombinant enzymes (trypsin and carboxypeptidase B) or bovine‑derived enzymes found that the recombinant enzyme combination produced fewer HPLC‑detectable by‑products and achieved higher overall conversion efficiency [1]. The authors concluded that recombinant carboxypeptidase B is more efficient for industrial‑scale human insulin production than its bovine counterpart [1].

Biopharmaceutical Manufacturing Insulin Analog Production Process Economics

Thermal Stability: Engineered Recombinant CPB Maintains Stability at 40 °C vs. Native CPB Degradation

A patented recombinant carboxypeptidase B construct demonstrates enhanced thermal stability, retaining full enzymatic activity upon prolonged exposure to 40 °C, whereas native porcine CPB undergoes significant activity loss under identical thermal conditions [1]. Additionally, the recombinant enzyme shows improved long‑term stability when stored in liquid formulation at pH 8.0 [1].

Enzyme Formulation Long‑Term Storage Process Robustness

Optimized Industrial and Research Applications of Carboxypeptidase B (9025-24-5) Based on Verified Differentiation Evidence


GMP‑Grade Recombinant Insulin and Insulin Analog Manufacturing

For the enzymatic conversion of proinsulin to active insulin, recombinant carboxypeptidase B with specific activity ≥200 U/mg [1] and undetectable levels of contaminating proteases [2] is the preferred choice. Comparative studies confirm that recombinant CPB generates fewer HPLC‑detectable by‑products than bovine CPB, thereby increasing final insulin yield and reducing purification burden [3]. The high purity (RP‑HPLC ≥97.4%) of recombinant CPB [1] further minimizes the risk of introducing process‑related impurities into the drug substance, a critical requirement for regulatory filings.

Monoclonal Antibody Charge‑Variant Analysis and QC Lot Release

Carboxypeptidase B is the industry‑standard enzyme for assessing C‑terminal lysine heterogeneity in therapeutic monoclonal antibodies. Because CPB cleaves only basic C‑terminal residues (Lys, Arg) [4], it reveals the proportion of antibody molecules with unprocessed heavy‑chain lysine residues. Using recombinant CPB with verified absence of contaminating proteases [2] ensures that the observed charge‑variant profile reflects true product quality attributes and is not confounded by non‑specific proteolytic clipping from carryover trypsin or chymotrypsin. This assay is mandated for biosimilar comparability and commercial lot release.

C‑Terminal Protein Sequencing and Mass Spectrometry Sample Preparation

For unambiguous determination of protein C‑terminal amino acid sequences, recombinant CPB provides the requisite specificity and purity. Its exclusive cleavage of C‑terminal basic residues [4]—in contrast to carboxypeptidase A, which cleaves hydrophobic residues [5]—ensures that observed mass shifts by MALDI‑TOF or ESI‑MS correspond solely to the removal of lysine or arginine. The high specific activity (≥200 U/mg) [1] permits short digestion times, minimizing sample degradation, while the absence of contaminating proteases [2] prevents spurious cleavage events that would otherwise confound sequence interpretation.

Production of Cosmetic Peptides and Antimicrobial Peptides

Recombinant carboxypeptidase B is employed in the enzymatic synthesis and processing of small functional peptides (e.g., cosmetic peptides, antimicrobial peptides, food‑flavor peptides) [6]. The enzyme's strict specificity for C‑terminal basic residues ensures that peptide chains are trimmed precisely without unwanted side reactions. Furthermore, the animal‑origin‑free (AOF) nature of recombinant CPB [6] satisfies the increasing regulatory and consumer demand for non‑animal‑derived ingredients in cosmetic and food applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carboxypeptidase B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.